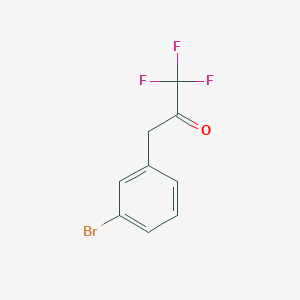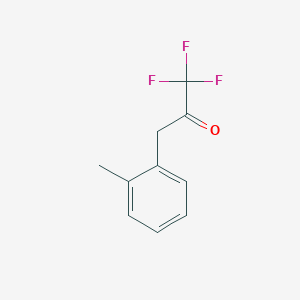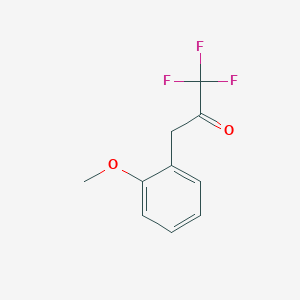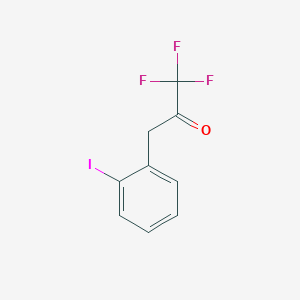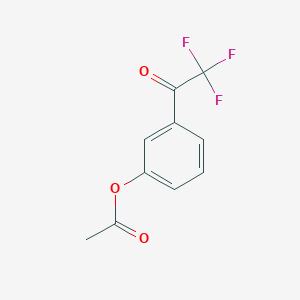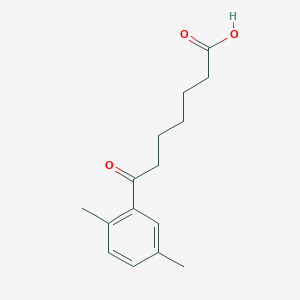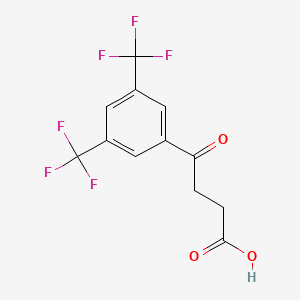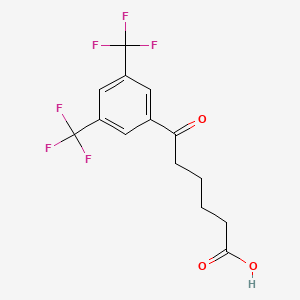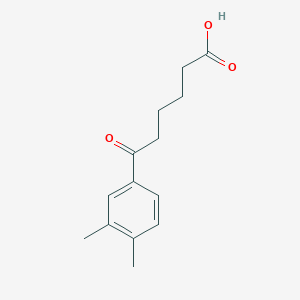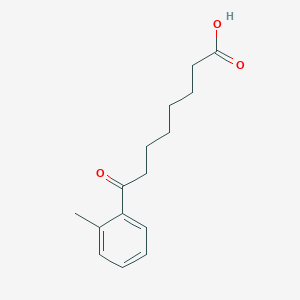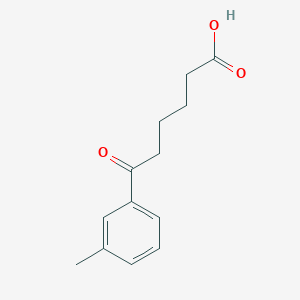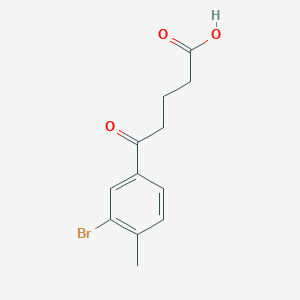
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid” is an organic compound containing a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group. These groups could impact the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The bromine atom and the carboxylic acid group in this compound are likely to be reactive sites. The bromine could potentially undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point, while the carboxylic acid group could enable the compound to participate in hydrogen bonding .Scientific Research Applications
Interorgan Signaling and Metabolic Regulation
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid plays a role in interorgan signaling, particularly involving brown and beige adipose tissues. These tissues, functioning as distinct endocrine organs, influence skeletal muscle and adipose tissue metabolism, contributing to systemic energy expenditure. The metabolite is part of a network of small molecule metabokines, including 3-methyl-2-oxovaleric acid, 5-oxoproline, and β-hydroxyisobutyric acid, synthesized in browning adipocytes. These metabokines enhance mitochondrial oxidative energy metabolism and induce a brown adipocyte-specific phenotype in white adipocytes. Their presence in plasma and adipose tissue correlates with adipose browning and inversely associates with body mass index, suggesting their role in reducing adiposity and improving glucose and insulin homeostasis (Whitehead et al., 2021).
Chemical Synthesis and Nonenzymatic Transamination
This compound can be synthesized chemically, as demonstrated in the synthesis of related compounds like 4,5-dioxovaleric acid (DOVA). This process involves a series of reactions starting from 5-bromolevulinic acid, leading to DOVA, which is then transaminated nonenzymatically to 5-aminolevulinic acid (ALA) using glycine. This process highlights the chemical versatility and potential applications in synthetic biochemistry (Beale, Gold, & Granick, 1979).
Antioxidant Properties in Marine Algae
Compounds related to this compound, specifically bromophenol derivatives, have been isolated from marine algae like Rhodomela confervoides. Although these specific derivatives showed no activity against human cancer cell lines and microorganisms, their structural similarity to this compound suggests potential for exploring antioxidant properties and other biological activities in marine-derived compounds (Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYIFPSTDECKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645379 |
Source


|
| Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-16-3 |
Source


|
| Record name | 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

